3-(2-{[4-(4-fluorophenyl)piperazino]carbonyl}benzyl)-1H-isochromen-1-one
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Overview
Description
3-(2-{[4-(4-fluorophenyl)piperazino]carbonyl}benzyl)-1H-isochromen-1-one is a complex organic compound with the molecular formula C27H23FN2O3 and a molecular weight of 442.4815 This compound features a piperazine ring substituted with a 4-fluorophenyl group, a benzyl group, and an isochromenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{[4-(4-fluorophenyl)piperazino]carbonyl}benzyl)-1H-isochromen-1-one typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . The key steps involve:
- Cyclization of 1,2-diamine derivatives with diphenylvinylsulfonium triflate in the presence of DBU to form protected piperazines.
- Deprotection of the piperazines using PhSH.
- Selective intramolecular cyclization to yield the final piperazine derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and efficiency, as well as the use of automated and continuous flow processes to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-{[4-(4-fluorophenyl)piperazino]carbonyl}benzyl)-1H-isochromen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine and benzyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
3-(2-{[4-(4-fluorophenyl)piperazino]carbonyl}benzyl)-1H-isochromen-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Due to its potential pharmacological properties, it is investigated for use in developing new therapeutic agents.
Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-{[4-(4-fluorophenyl)piperazino]carbonyl}benzyl)-1H-isochromen-1-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The piperazine ring and fluorophenyl group are likely to play key roles in binding to these targets, while the isochromenone moiety may contribute to the compound’s overall activity. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperazine derivatives: Compounds like trimetazidine, ranolazine, and aripiprazole share the piperazine core structure and exhibit various biological activities.
Isochromenone derivatives: These compounds have similar structural features and are used in different chemical and biological applications.
Uniqueness
3-(2-{[4-(4-fluorophenyl)piperazino]carbonyl}benzyl)-1H-isochromen-1-one is unique due to the combination of its piperazine, fluorophenyl, and isochromenone moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C27H23FN2O3 |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
3-[[2-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]methyl]isochromen-1-one |
InChI |
InChI=1S/C27H23FN2O3/c28-21-9-11-22(12-10-21)29-13-15-30(16-14-29)26(31)24-7-3-1-5-19(24)17-23-18-20-6-2-4-8-25(20)27(32)33-23/h1-12,18H,13-17H2 |
InChI Key |
BFAPSCSTYIGNFS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3CC4=CC5=CC=CC=C5C(=O)O4 |
Origin of Product |
United States |
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